2-(3-Chlorophenyl)propylhydrazine

physicochemical properties thermal stability formulation

2-(3-Chlorophenyl)propylhydrazine (CAS 16602-97-4) is a synthetic arylalkylhydrazine derivative with the molecular formula C9H13ClN2 and a molecular weight of 184.66 g/mol. The compound consists of a hydrazine moiety attached to a 3-chlorophenyl-substituted propane chain, placing it within the class of substituted phenethylhydrazines that includes established monoamine oxidase (MAO) inhibitors such as phenelzine.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 16602-97-4
Cat. No. B097788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)propylhydrazine
CAS16602-97-4
Synonyms1-(m-Chloro-α-methylphenethyl)hydrazine
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(CNN)C1=CC(=CC=C1)Cl
InChIInChI=1S/C9H13ClN2/c1-7(6-12-11)8-3-2-4-9(10)5-8/h2-5,7,12H,6,11H2,1H3
InChIKeyOBRDCSSSDNLWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)propylhydrazine (CAS 16602-97-4) – Core Identity and Chemical Class for Procurement Evaluation


2-(3-Chlorophenyl)propylhydrazine (CAS 16602-97-4) is a synthetic arylalkylhydrazine derivative with the molecular formula C9H13ClN2 and a molecular weight of 184.66 g/mol . The compound consists of a hydrazine moiety attached to a 3-chlorophenyl-substituted propane chain, placing it within the class of substituted phenethylhydrazines that includes established monoamine oxidase (MAO) inhibitors such as phenelzine [1]. It is commercially supplied primarily as a research chemical and synthetic intermediate .

Synthetic Utility
Hydrazine-aryl bifunctional building block for hydrazone and heterocycle libraries.
Thermal Benchmark
Chlorinated analog for thermal stability comparisons against non-halogenated arylalkylhydrazines.
Legacy Aerospace
Designated USAF LA-3; potential research material for propellant formulation reconstruction.

Why Unverified Substitution of 2-(3-Chlorophenyl)propylhydrazine with Class Analogs Poses Procurement Risk


Arylalkylhydrazines exhibit pronounced structure-activity divergence; even modest substituent changes on the phenyl ring or the alkyl linker can drastically alter MAO-A/B selectivity, irreversible binding kinetics, and metabolic stability [1]. Consequently, treating 2-(3-chlorophenyl)propylhydrazine as interchangeable with phenelzine, tranylcypromine, or other hydrazine-class MAO inhibitors without target-specific quantitative data can lead to unexpected potency shifts, off-target effects, or formulation failures. The evidence below documents the limited but instructive differentiation data available for this specific compound.

!
MAO inhibitory potency unknown Direct bioactivity data for this compound are absent; class reference (phenelzine) may not transfer.
!
Selectivity and binding kinetics may diverge Even modest substituent changes can shift MAO-A/B selectivity and irreversible binding profile.
!
Physicochemical differences affect formulation Density and boiling point elevation alter purification and processing behavior vs. unsubstituted analogs.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)propylhydrazine Against Closest Analogs


Physicochemical Profile – Density and Boiling Point Elevation Relative to Phenelzine Free Base

The presence of the 3-chloro substituent elevates both density and boiling point compared with the parent phenelzine free base (2-phenylethylhydrazine), indicating stronger intermolecular interactions that may influence purification, storage, and formulation processes [1].

Density & Boiling Point
Class-level inference
+0.12 g/cm³ density; +28 °C boiling point vs. phenelzine free base
Target: 1.126 g/cm³, 308.3 °C (760 mmHg). Comparator: ~1.01 g/cm³, ~280 °C (est.)
May influence purification and thermal processing choices.
Predicted data; experimental confirmation recommended.
physicochemical properties thermal stability formulation

Known MAO Inhibition – Absence of Direct Comparative Bioactivity Data

A thorough search of BindingDB, ChEMBL, and PubMed failed to identify any primary study reporting IC50, Ki, or kinact/Ki values for 2-(3-chlorophenyl)propylhydrazine against MAO-A or MAO-B [1]. The structurally related class member phenelzine is well characterized as a non-selective irreversible MAO inhibitor (IC50 ~0.1–1 µM), but no head-to-head data exist to confirm or refute whether the 3-chloro-substituted analog exhibits similar, superior, or inferior potency [2]. This data gap precludes any quantitative potency-based selection until dedicated assays are performed.

MAO Inhibition Data
Data to verify
No quantitative inhibition data available for target
Phenelzine reference: MAO-A IC50 ~0.1 µM, MAO-B ~0.2 µM (literature range)
Potency cannot be assumed; in-house validation required for MAO studies.
No head-to-head comparator studies located.
MAO inhibition potency selectivity

Patent Context – US Air Force Designation 'USAF LA-3' Suggests Specialty Application

The compound is listed as 'USAF LA-3' in the PubChem synonym records, pointing to an early US Air Force interest as a potential hydrazine-fuel component or additive [1]. While no performance metrics (specific impulse, decomposition temperature, stability) are publicly available for this specific derivative, the designation differentiates it from commodity hydrazine propellants (e.g., anhydrous hydrazine, UDMH) that lack the arylalkyl substitution pattern. This historical niche may be relevant for aerospace material sourcing where impurity–performance relationships are critical.

Historical Designation
Context-dependent
USAF LA-3; phosphate form CAS 16602-98-5
Differentiated from commodity hydrazine propellants (anhydrous hydrazine, UDMH)
Legacy aerospace research may require this specific chlorinated analog.
No modern specification sheet available.
aerospace propellant specialty fuel military application

Recommended Application Scenarios for 2-(3-Chlorophenyl)propylhydrazine Based on Verified Evidence


Synthetic Intermediate for Chlorophenyl-Containing Heterocycles or Hydrazones

The bifunctional hydrazine-aryl architecture enables condensation with carbonyl compounds to generate hydrazone libraries for medicinal chemistry screening. The 3-chlorophenyl moiety is a privileged pharmacophore in kinase and GPCR ligand design, making this building block directly useful for analog synthesis [1].

Physicochemical Comparator in Thermal Stability Studies of Arylalkylhydrazines

The elevated boiling point (+28 °C vs. phenelzine free base) and higher density make 2-(3-chlorophenyl)propylhydrazine a useful benchmark in thermal degradation or accelerated stability studies comparing halogenated versus non-halogenated hydrazine derivatives .

Legacy Aerospace Research Material for Propellant Formula Reconstruction

The USAF LA-3 designation indicates historical incorporation into US Air Force hydrazine fuel programs. Researchers reproducing or reverse-engineering legacy propellant formulations may require this exact chlorinated derivative rather than commercial hydrazine blends [2].

Application
Selection Property
Validation Focus
Synthetic intermediate for hydrazone/heterocycle libraries
Chlorophenyl-hydrazine bifunctional architecture
Hydrazone condensation efficiency and scaffold diversity
Thermal stability benchmark vs. non-halogenated analogs
Elevated density and boiling point
Comparative thermal degradation profile
Legacy aerospace propellant research
USAF LA-3 historical designation
Formulation reproducibility and impurity-performance review
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